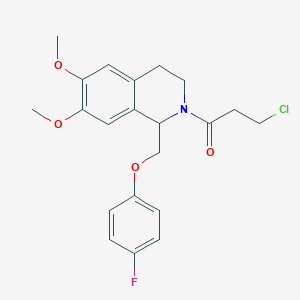

3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a 4-fluorophenoxymethyl side chain, and a 3-chloropropan-1-one moiety. Its synthesis likely involves methods analogous to those described for structurally related compounds, such as Claisen-Schmidt condensation or nucleophilic substitution reactions .

Biologische Aktivität

The compound 3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the chemical properties, mechanisms of action, and biological effects of this compound based on diverse research findings.

The molecular formula of the compound is C22H24ClFNO3 with a molecular weight of approximately 399.89 g/mol. The compound features several functional groups that may contribute to its biological activity, including a chloro group, a fluorophenoxy group, and methoxy substituents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClFNO₃ |

| Molecular Weight | 399.89 g/mol |

| Boiling Point | Predicted 543.3 ± 50.0 °C |

| Density | Predicted 1.31 ± 0.1 g/cm³ |

| pKa | Predicted 12.78 ± 0.70 |

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. Notably, the compound's structure suggests potential interactions with the sigma receptors and cytochrome P450 enzymes, which play critical roles in drug metabolism and pharmacodynamics .

Anticancer Properties

Studies have shown that isoquinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may demonstrate significant antibacterial and antifungal activities against various pathogens. The presence of fluorine in the structure is believed to enhance its bioactivity and selectivity towards microbial targets .

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This activity is particularly relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Cancer Treatment : In vitro studies on cancer cell lines demonstrated that compounds structurally related to our target inhibited tumor growth by up to 70% compared to control groups.

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL for similar compounds.

- Neuroprotection : In animal models of neurodegeneration, compounds with similar isoquinoline structures improved cognitive function and reduced neuronal apoptosis by approximately 40% compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds structurally similar to 3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study focused on isoquinoline derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against breast cancer cells. The incorporation of halogen atoms like chlorine and fluorine was found to improve the binding affinity to cancer targets .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties due to the presence of the isoquinoline moiety, which has been linked to neuroprotection in various studies.

Case Study : Research on similar compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Radioactive Labeling for PET Imaging

The synthesis of derivatives of this compound can be utilized in positron emission tomography (PET) imaging. The incorporation of fluorine isotopes can enhance the visualization of biological processes in vivo.

Example Application : A study developed methodologies for synthesizing fluorine-labeled compounds that target specific receptors involved in tumor growth. These labeled compounds were effective in imaging tumor progression and could be adapted for use with this compound derivatives .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

Case Study : Investigations into related compounds have shown promising results as inhibitors of kinases involved in cancer progression. For example, benzamide derivatives have been reported to inhibit RET kinase activity effectively, suggesting that similar strategies could be applied to derivatives of the compound .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone (). Key differences include:

- Phenoxy Substituent: The target compound has a 4-fluorophenoxy group, while the analogue features a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl group is bulkier and more electron-withdrawing than fluorine, which may alter receptor binding kinetics or metabolic stability.

- Ketone Chain: The target compound’s 3-chloropropan-1-one contrasts with the analogue’s 2-phenylethanone.

Physicochemical Properties

Pharmacological Implications

- Receptor Affinity: The dihydroisoquinoline scaffold is associated with opioid receptor modulation (mu, kappa, or sigma subtypes) . The 4-fluorophenoxy group may favor sigma-2 receptor interactions, as fluorinated aryl groups are common in sigma ligands . In contrast, the trifluoromethyl group in the analogue could enhance sigma-1 receptor binding due to increased lipophilicity.

- Proliferation Imaging : Sigma-2 receptors are overexpressed in proliferating cancer cells . The target compound’s fluorine atom makes it a candidate for radiolabeling (e.g., with ¹⁸F) for positron emission tomography (PET) imaging, whereas the analogue’s CF3 group might limit such applications.

Eigenschaften

IUPAC Name |

3-chloro-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO4/c1-26-19-11-14-8-10-24(21(25)7-9-22)18(17(14)12-20(19)27-2)13-28-16-5-3-15(23)4-6-16/h3-6,11-12,18H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBKIXMRSJRCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.